molecular formula C21H14BrN3O2S B3707245 N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide

Cat. No.: B3707245
M. Wt: 452.3 g/mol
InChI Key: LTTFNIKEVGXTMG-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The benzoxazole ring is then coupled with a phenyl isocyanate to form the intermediate compound.

    Introduction of the Bromobenzamide Moiety: The final step involves the reaction of the intermediate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the bromobenzamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide
  • N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
  • N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide

Uniqueness

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions, enhancing its binding affinity and specificity towards certain molecular targets.

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2S/c22-16-9-2-1-8-15(16)19(26)25-21(28)23-14-7-5-6-13(12-14)20-24-17-10-3-4-11-18(17)27-20/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTFNIKEVGXTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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